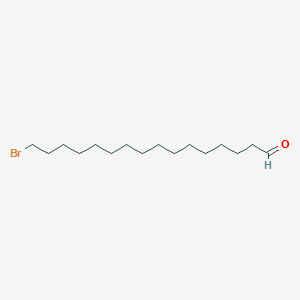![molecular formula C12H6Br2S B12593536 Azuleno[2,1-b]thiophene, 2,9-dibromo- CAS No. 647845-28-1](/img/structure/B12593536.png)
Azuleno[2,1-b]thiophene, 2,9-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno[2,1-b]thiophene, 2,9-dibromo- is a heterocyclic compound that features a fused ring system combining azulene and thiophene structures. The compound is characterized by the presence of two bromine atoms at the 2 and 9 positions of the azulene ring. This unique structure imparts distinct optical and electronic properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azuleno[2,1-b]thiophene derivatives, including the 2,9-dibromo variant, can be synthesized through the cycloaddition of azulenylalkynes with elemental sulfur. The reaction typically proceeds in moderate to good yields under controlled conditions. For instance, the reaction of azulenylalkynes with an aryl substituent and elemental sulfur can yield the corresponding azuleno[2,1-b]thiophenes . Additionally, decarboxylation of azuleno[2,1-b]thiophene derivatives with ester functions can be achieved using 100% phosphoric acid .
Industrial Production Methods
While specific industrial production methods for Azuleno[2,1-b]thiophene, 2,9-dibromo- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Azuleno[2,1-b]thiophene, 2,9-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 9 positions can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Cycloaddition: The fused ring system allows for cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Elemental Sulfur: Used in the initial synthesis of azuleno[2,1-b]thiophene derivatives.
Phosphoric Acid: Employed for decarboxylation reactions.
Various Substituents: Different substituents can be introduced through substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various substituted azuleno[2,1-b]thiophene derivatives, which can exhibit different optical and electronic properties based on the introduced functional groups.
Scientific Research Applications
Azuleno[2,1-b]thiophene, 2,9-dibromo- has several scientific research applications:
Biology: Its potential biological activity is being explored, particularly in the context of drug discovery and development.
Mechanism of Action
The mechanism of action of Azuleno[2,1-b]thiophene, 2,9-dibromo- involves its interaction with molecular targets and pathways within biological systems. The compound’s fused ring system and bromine substituents contribute to its ability to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Azuleno[2,1-b]thiophene: The parent compound without bromine substituents.
Azuleno[2,1-b]thiophene, 2-bromo-: A mono-brominated derivative.
Azuleno[2,1-b]thiophene, 2,9-dichloro-: A dichlorinated derivative with chlorine atoms instead of bromine.
Uniqueness
Azuleno[2,1-b]thiophene, 2,9-dibromo- is unique due to the presence of two bromine atoms, which significantly influence its electronic properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
647845-28-1 |
|---|---|
Molecular Formula |
C12H6Br2S |
Molecular Weight |
342.05 g/mol |
IUPAC Name |
2,9-dibromoazuleno[2,1-b]thiophene |
InChI |
InChI=1S/C12H6Br2S/c13-10-6-9-7-4-2-1-3-5-8(7)11(14)12(9)15-10/h1-6H |
InChI Key |
YLCWNEVUEMVQBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C3=C2C=C(S3)Br)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)
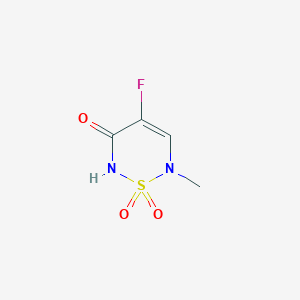
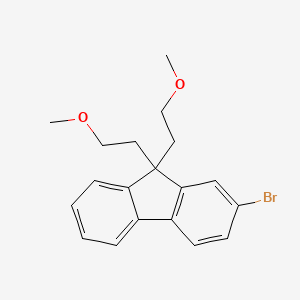
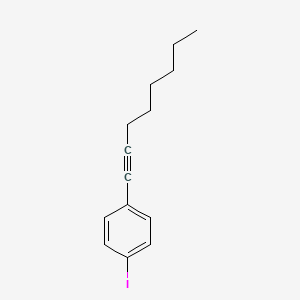
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)
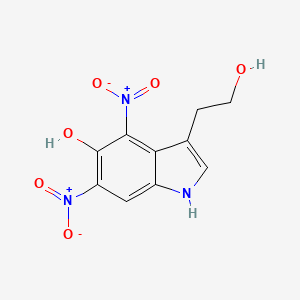
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
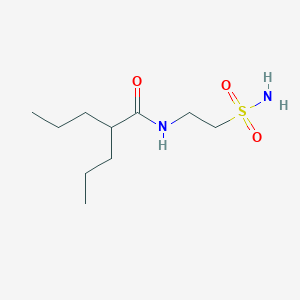
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
